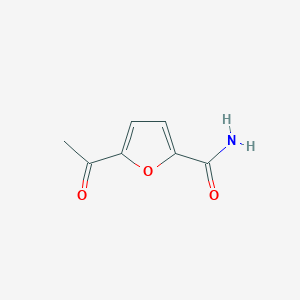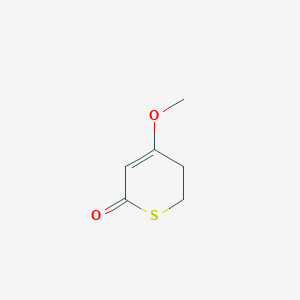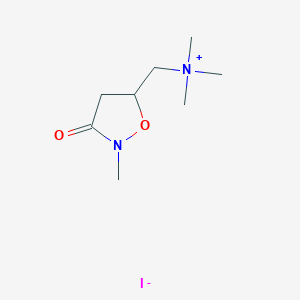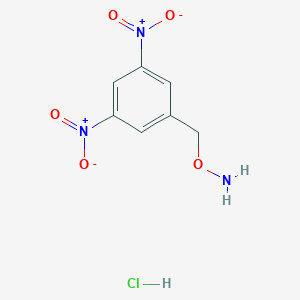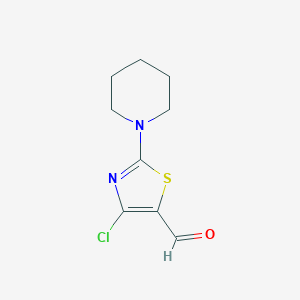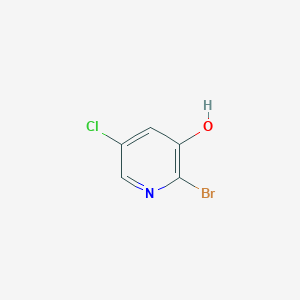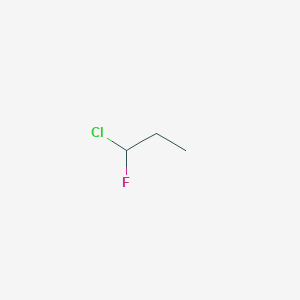
1-Chloro-1-fluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-fluoropropane (also known as chlorofluoropropane or CF3) is a chemical compound that has been widely used in various fields such as pharmaceuticals, agrochemicals, and polymers. CF3 is a colorless liquid with a boiling point of 68°C and a molecular weight of 120.53 g/mol. Its chemical formula is C3H6ClF, and it is classified as a halogenated alkane. CF3 is a highly reactive compound that can undergo various chemical reactions, making it a useful intermediate in the synthesis of many organic compounds.
Wirkmechanismus
The mechanism of action of CF3 is not well understood, but it is believed to act as a nucleophile in organic reactions. CF3 can undergo various chemical reactions, including substitution, addition, and elimination reactions, which make it a useful intermediate in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of CF3. However, studies have shown that CF3 can cause skin irritation and respiratory problems when exposed to high concentrations. CF3 has also been shown to be toxic to aquatic organisms, and its use should be carefully monitored to prevent environmental damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CF3 in lab experiments are its high reactivity and versatility in organic synthesis. CF3 can be used to introduce a fluorine atom into an organic molecule, which can significantly alter the properties of the compound. The limitations of using CF3 in lab experiments are its high toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving CF3. One area of interest is the development of new synthesis methods for CF3 that are more efficient and environmentally friendly. Another area of interest is the use of CF3 in the development of new pharmaceuticals and agrochemicals. CF3 has the potential to significantly alter the properties of organic compounds, which could lead to the development of new drugs and agricultural products. Finally, there is a need for more research on the environmental impact of CF3, as its use can potentially cause harm to aquatic organisms and other wildlife.
Synthesemethoden
CF3 can be synthesized using several methods, including the reaction of 1-chloropropane with hydrogen fluoride, the reaction of 1-fluoropropane with hydrogen chloride, and the reaction of 1,1,1-trifluoro-2-chloroethane with potassium fluoride. The most common method of synthesizing CF3 is the reaction of 1-chloropropane with hydrogen fluoride. This method involves the use of a strong acid catalyst, such as sulfuric acid or phosphoric acid, to promote the reaction.
Wissenschaftliche Forschungsanwendungen
CF3 has been widely used in scientific research as a reagent in organic synthesis. It is a versatile compound that can be used in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and polymers. CF3 is commonly used as a fluorinating agent in organic synthesis, as it can introduce a fluorine atom into an organic molecule, which can significantly alter the properties of the compound.
Eigenschaften
CAS-Nummer |
134190-54-8 |
|---|---|
Produktname |
1-Chloro-1-fluoropropane |
Molekularformel |
C3H6ClF |
Molekulargewicht |
96.53 g/mol |
IUPAC-Name |
1-chloro-1-fluoropropane |
InChI |
InChI=1S/C3H6ClF/c1-2-3(4)5/h3H,2H2,1H3 |
InChI-Schlüssel |
OPLWDQVQIWKMSG-UHFFFAOYSA-N |
SMILES |
CCC(F)Cl |
Kanonische SMILES |
CCC(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




